molecular formula C14H11ClN2O B2981511 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile CAS No. 400077-20-5

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile

Cat. No.: B2981511
CAS No.: 400077-20-5
M. Wt: 258.71
InChI Key: KBPSACAWRNAOLU-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is a heterocyclic aromatic compound that features a pyridine ring substituted with a 2-chlorophenyl group, an ethoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 2-ethoxypyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzonitrile is reacted with 2-ethoxypyridine in the presence of the base at elevated temperatures (around 100-120°C) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and nitrile groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be further functionalized.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the ethoxy and nitrile groups.

    Coupling Reactions: Products include biaryl compounds with additional functional groups on the pyridine ring.

Scientific Research Applications

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-2-methoxypyridine-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    6-(2-Chlorophenyl)-2-ethoxypyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

6-(2-Chlorophenyl)-2-ethoxypyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the carbonitrile group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-ethoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-2-18-14-10(9-16)7-8-13(17-14)11-5-3-4-6-12(11)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSACAWRNAOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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